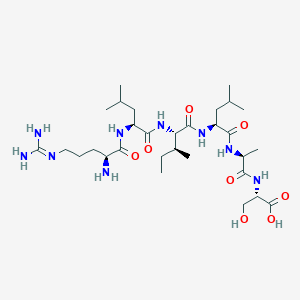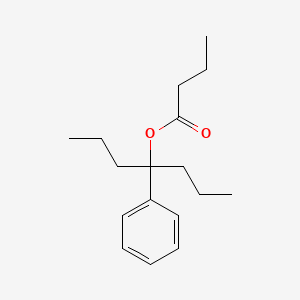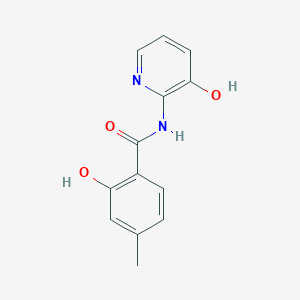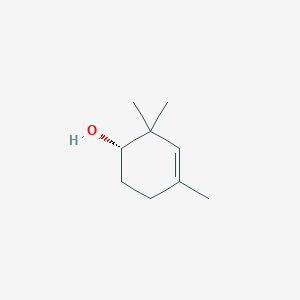
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,4-Trimethylcyclohex-3-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 2,2,4-trimethylcyclohex-3-en-1-one, which can be achieved using a palladium catalyst under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,2,4-Trimethylcyclohex-3-en-1-one.
Reduction: 2,2,4-Trimethylcyclohexanol.
Substitution: 2,2,4-Trimethylcyclohex-3-en-1-chloride.
Wissenschaftliche Forschungsanwendungen
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (1S)-2,2,4-Trimethylcyclohex-3-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic cyclohexene ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,4-Trimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
2,2,4-Trimethylcyclohex-3-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring
Eigenschaften
CAS-Nummer |
827612-12-4 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(1S)-2,2,4-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-8(10)9(2,3)6-7/h6,8,10H,4-5H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
OZIALYKARYFTKN-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC([C@H](CC1)O)(C)C |
Kanonische SMILES |
CC1=CC(C(CC1)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
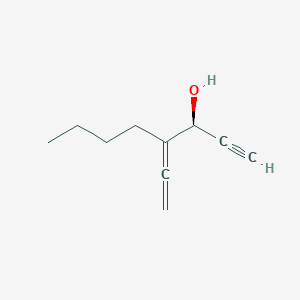
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
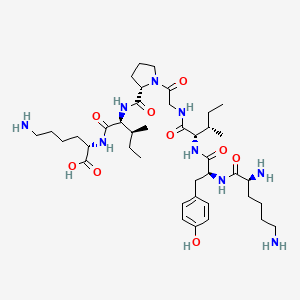
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
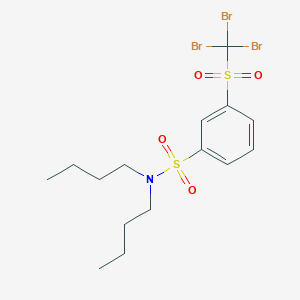
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
